molecular formula C13H15N3O3 B7435601 oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate

oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate

Cat. No.: B7435601
M. Wt: 261.28 g/mol
InChI Key: RWKWAWKIJVFXDH-UHFFFAOYSA-N
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Description

Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate is a synthetic organic compound that features both an oxetane ring and an indazole moiety The oxetane ring is a four-membered cyclic ether, while the indazole moiety is a bicyclic structure containing both a benzene ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for the cyclization reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the oxetane or indazole moieties.

    Reduction: Reduced derivatives, potentially leading to the opening of the oxetane ring.

    Substitution: Substituted carbamate derivatives.

Mechanism of Action

The mechanism of action of oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The indazole moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-yl methyl carbamate: Lacks the indazole moiety, making it less complex.

    1-Methylindazole-3-carboxylate: Lacks the oxetane ring, focusing on the indazole structure.

    Oxetan-3-yl N-phenylcarbamate: Contains a phenyl group instead of the indazole moiety.

Uniqueness

Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate is unique due to the combination of the oxetane ring and the indazole moiety. This dual functionality provides a versatile scaffold for drug development and chemical synthesis, offering unique reactivity and biological activity compared to its simpler analogs .

Properties

IUPAC Name

oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-16-12-5-3-2-4-10(12)11(15-16)6-14-13(17)19-9-7-18-8-9/h2-5,9H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWAWKIJVFXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CNC(=O)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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